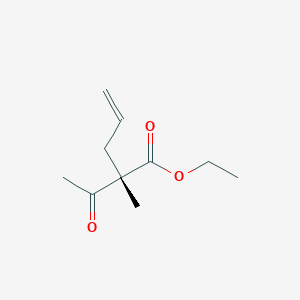
ethyl (2S)-2-acetyl-2-methylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-acetyl-2-methylpent-4-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a pent-4-enoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-acetyl-2-methylpent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-acetyl-2-methylpent-4-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Ethyl (2S)-2-acetyl-2-methylpent-4-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl (2S)-2-acetyl-2-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological molecules. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Ethyl (2S)-2-acetyl-2-methylpent-4-enoate can be compared with other esters such as ethyl acetate and ethyl lactate:
Ethyl Acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent in laboratories and industries.
Ethyl Lactate: Known for its biodegradable nature and use as a green solvent in chemical industries.
Uniqueness
This compound stands out due to its specific structural features, which impart unique chemical and physical properties
Similar Compounds
- Ethyl acetate
- Ethyl lactate
- Methyl acetate
- Propyl acetate
Properties
CAS No. |
73553-36-3 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl (2S)-2-acetyl-2-methylpent-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-5-7-10(4,8(3)11)9(12)13-6-2/h5H,1,6-7H2,2-4H3/t10-/m0/s1 |
InChI Key |
VBAZTDQXLNSBOH-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@@](C)(CC=C)C(=O)C |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



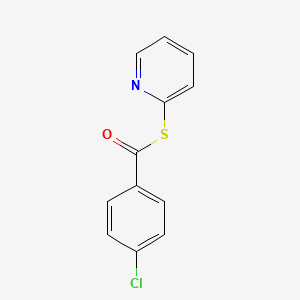
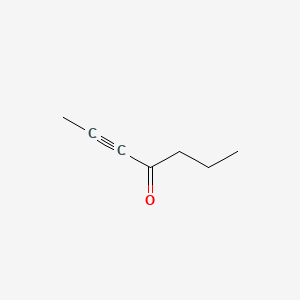
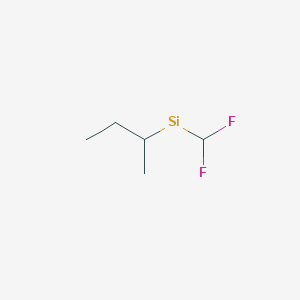
![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
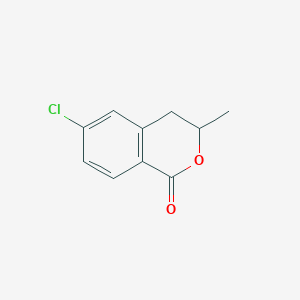
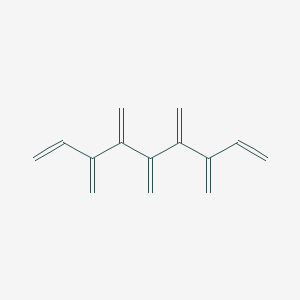
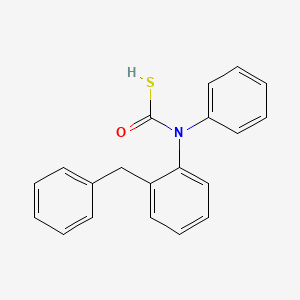
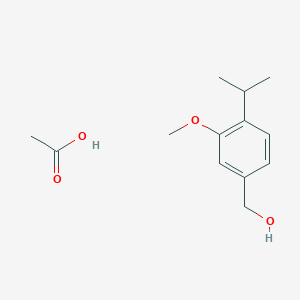
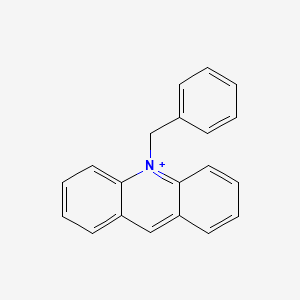
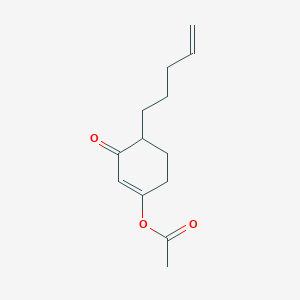
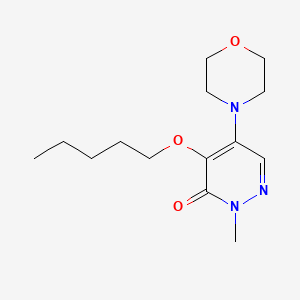
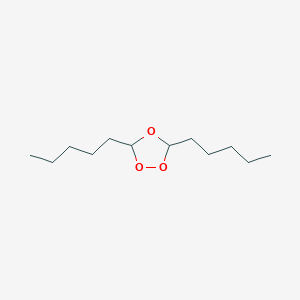
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
